molecular formula C30H24N2O8S B14095913 [(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate

Cat. No.: B14095913
M. Wt: 572.6 g/mol
InChI Key: SSJHETCYLSACQX-VNSJUHMKSA-N
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Description

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, pyrimidine moiety, and multiple benzoyloxy groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the pyrimidine moiety and benzoyloxy groups. Common reagents used in these reactions include benzoyl chloride, pyrimidine derivatives, and thiolane precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyloxy or pyrimidine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or therapeutic agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate: shares similarities with other thiolane and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H24N2O8S

Molecular Weight

572.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(37)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(41-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1

InChI Key

SSJHETCYLSACQX-VNSJUHMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](S2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(S2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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